molecular formula C10H10F3IO2 B13929735 2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene

2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene

Cat. No.: B13929735
M. Wt: 346.08 g/mol
InChI Key: IATAZTSCVTYKLJ-UHFFFAOYSA-N
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Description

Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes iodine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of the methoxymethoxy group can be achieved through a reaction with methoxymethyl chloride in the presence of a base. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide. The methyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.

Scientific Research Applications

Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of the iodine, methoxymethoxy, methyl, and trifluoromethyl groups can affect the compound’s electronic properties, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-iodo-2-(trifluoromethyl): Similar structure but lacks the methoxymethoxy and methyl groups.

    Benzene, 1-iodo-2-methyl: Contains the iodine and methyl groups but lacks the trifluoromethyl and methoxymethoxy groups.

    Benzene, (2-iodo-1-methoxy-1-methylethyl): Similar structure but with different substituents.

Uniqueness

Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F3IO2

Molecular Weight

346.08 g/mol

IUPAC Name

2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F3IO2/c1-6-3-7(10(11,12)13)4-8(9(6)14)16-5-15-2/h3-4H,5H2,1-2H3

InChI Key

IATAZTSCVTYKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OCOC)C(F)(F)F

Origin of Product

United States

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